Ethyl 2-({3-[4-(2-hydroxyethyl)piperazin-1-yl]quinoxalin-2-yl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
Ethyl 2-({3-[4-(2-hydroxyethyl)piperazin-1-yl]quinoxalin-2-yl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that features a quinoxaline moiety, a piperazine ring, and a benzothiophene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-({3-[4-(2-hydroxyethyl)piperazin-1-yl]quinoxalin-2-yl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves multiple steps:
Formation of the Piperazine Derivative: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Quinoxaline Synthesis: The quinoxaline moiety is typically formed through the condensation of o-phenylenediamine with α-diketones.
Benzothiophene Formation: The benzothiophene structure can be synthesized via cyclization reactions involving thiophene derivatives.
Final Coupling: The final step involves coupling the piperazine, quinoxaline, and benzothiophene intermediates under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({3-[4-(2-hydroxyethyl)piperazin-1-yl]quinoxalin-2-yl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or quinoxaline moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of quinoxaline N-oxides.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of alkylated piperazine or quinoxaline derivatives.
Scientific Research Applications
Ethyl 2-({3-[4-(2-hydroxyethyl)piperazin-1-yl]quinoxalin-2-yl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its complex structure and potential biological activity.
Pharmacology: The compound is investigated for its interactions with various biological targets, including enzymes and receptors.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-({3-[4-(2-hydroxyethyl)piperazin-1-yl]quinoxalin-2-yl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Piperazine Derivatives: Compounds like trimetazidine and ranolazine.
Quinoxaline Derivatives: Compounds such as quinoxaline N-oxides.
Benzothiophene Derivatives: Compounds like raloxifene.
Uniqueness
Ethyl 2-({3-[4-(2-hydroxyethyl)piperazin-1-yl]quinoxalin-2-yl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its combination of three distinct moieties, each contributing to its overall biological and chemical properties
Biological Activity
Ethyl 2-({3-[4-(2-hydroxyethyl)piperazin-1-yl]quinoxalin-2-yl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex compound with significant potential in pharmacology due to its unique structural features. This article explores its biological activity, synthesis methods, and potential therapeutic applications.
Structural Characteristics
The compound has a molecular formula of C25H31N5O3S and a molecular weight of 481.6 g/mol. Its structure includes:
- Quinoxaline moiety : Known for its role in various biological activities.
- Piperazine ring : Often associated with antidepressant and anxiolytic effects.
- Benzothiophene framework : Linked to anticancer properties.
These components contribute to the compound's ability to interact with various biological targets, including enzymes and receptors, which is crucial for its therapeutic potential.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation through modulation of signaling pathways involved in cell growth and survival.
- Antimicrobial Properties : Similar compounds have demonstrated effectiveness against various bacterial strains, suggesting potential for this compound as an antimicrobial agent.
- Neurological Effects : The piperazine component may confer neuroprotective effects, potentially aiding in the treatment of neurological disorders such as depression and anxiety.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and related structures:
Table 1: Comparative Biological Activity
Synthesis Methods
The synthesis of this compound involves multi-step processes that require precise control over reaction conditions. Key steps include:
- Formation of the quinoxaline moiety through cyclization reactions.
- Introduction of the piperazine ring via nucleophilic substitution.
- Coupling with the benzothiophene framework to complete the structure.
The mechanism by which Ethyl 2-(...) exerts its biological effects is likely multifaceted:
- Enzyme Interaction : The compound may inhibit specific enzymes involved in cancer cell metabolism or microbial resistance mechanisms.
- Receptor Modulation : It may act on neurotransmitter receptors, influencing mood and anxiety levels.
Properties
Molecular Formula |
C25H31N5O3S |
---|---|
Molecular Weight |
481.6 g/mol |
IUPAC Name |
ethyl 2-[[3-[4-(2-hydroxyethyl)piperazin-1-yl]quinoxalin-2-yl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C25H31N5O3S/c1-2-33-25(32)21-17-7-3-6-10-20(17)34-24(21)28-22-23(27-19-9-5-4-8-18(19)26-22)30-13-11-29(12-14-30)15-16-31/h4-5,8-9,31H,2-3,6-7,10-16H2,1H3,(H,26,28) |
InChI Key |
RPMXXCUTDXKJKD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC3=NC4=CC=CC=C4N=C3N5CCN(CC5)CCO |
Origin of Product |
United States |
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